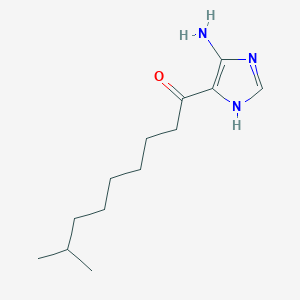

Nocarimidazole A

Description

Nocarimidazole A has been reported in Nocardiopsis with data available.

from a marine-derived Actinomycete of the Genus Nocardiopsis; structure in first source

Structure

3D Structure

Properties

CAS No. |

1818218-33-5 |

|---|---|

Molecular Formula |

C13H23N3O |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

1-(4-amino-1H-imidazol-5-yl)-8-methylnonan-1-one |

InChI |

InChI=1S/C13H23N3O/c1-10(2)7-5-3-4-6-8-11(17)12-13(14)16-9-15-12/h9-10H,3-8,14H2,1-2H3,(H,15,16) |

InChI Key |

WMNFVUHNJUDHER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)C1=C(N=CN1)N |

Origin of Product |

United States |

Foundational & Exploratory

Nocarimidazole A: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardiopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocarimidazole A is a novel 4-aminoimidazole alkaloid discovered from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115).[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of Nocarimidazole A, presenting the key data and experimental protocols in a structured format for researchers in natural product chemistry and drug discovery. The compound possesses a rare 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, making it a subject of interest for further investigation.[1][2]

Discovery and Source Organism

Nocarimidazole A was isolated from the marine actinomycete Nocardiopsis sp. strain CNQ115. This strain was obtained from marine sediments collected off the coast of Southern California. The genus Nocardiopsis is a known producer of diverse and bioactive secondary metabolites.

Experimental Protocols

Fermentation of Nocardiopsis sp. CNQ115

The experimental workflow for the fermentation of Nocardiopsis sp. CNQ115 is outlined below.

Caption: Fermentation workflow for Nocardiopsis sp. CNQ115.

The producing strain, Nocardiopsis sp. CNQ115, was cultured in a two-stage fermentation process. A seed culture was initiated in 100 mL of YPG medium (yeast extract 4 g/L, peptone 4 g/L, glucose 10 g/L, in seawater) and incubated at 27 °C with shaking at 200 rpm for 3 days. This seed culture was then used to inoculate a 20 L production culture in the same medium, which was incubated for 7 days under the same conditions.

Extraction and Isolation of Nocarimidazole A

The isolation of Nocarimidazole A from the culture broth involved a multi-step extraction and chromatographic purification process.

Caption: Extraction and isolation workflow for Nocarimidazole A.

The 20 L culture broth was subjected to solid-phase extraction using Amberlite XAD-7 resin. The resin was washed with water and then eluted with acetone. The resulting acetone extract was dried to yield a crude extract. This crude extract was then partitioned between ethyl acetate (EtOAc) and water. The bioactive EtOAc fraction was subjected to silica gel column chromatography using a dichloromethane-methanol (DCM/MeOH) gradient. The fraction containing Nocarimidazole A was further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

Structure Elucidation

The planar structure of Nocarimidazole A was determined by a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the structure elucidation of Nocarimidazole A.

High-resolution mass spectrometry established the molecular formula of Nocarimidazole A as C13H23N3O. Extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, were used to assemble the final planar structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Nocarimidazole A.

Table 1: Physicochemical Properties of Nocarimidazole A

| Property | Value |

| Molecular Formula | C₁₃H₂₃N₃O |

| Appearance | White, amorphous solid |

| HRESIMS [M+H]⁺ | m/z 238.1914 (calcd for C₁₃H₂₄N₃O, 238.1919) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nocarimidazole A (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 2 | 140.0 | 7.37, s |

| 4 | 145.4 | - |

| 5 | 107.0 | - |

| 6 | 189.9 | - |

| 7 | 37.0 | 2.45, t (7.5) |

| 8 | 25.8 | 1.55, m |

| 9 | 29.3 | 1.25, m |

| 10 | 22.6 | 1.25, m |

| 11 | 31.8 | 1.25, m |

| 12 | 14.0 | 0.87, t (7.0) |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| NH₂ | - | 4.80, br s |

Note: The original publication should be consulted for the complete assignment of all proton and carbon signals, as some are reported as overlapping multiplets.

Biological Activity

Nocarimidazole A was evaluated for its antimicrobial properties and showed weak activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity of Nocarimidazole A

| Test Organism | MIC (μg/mL) |

| Bacillus subtilis | 64 |

| Staphylococcus epidermidis | 64 |

Signaling Pathways and Mechanism of Action

As of the current literature, there is no published data on the specific signaling pathways modulated by Nocarimidazole A or its detailed mechanism of action. Further research is required to elucidate its biological targets and cellular effects.

Conclusion

Nocarimidazole A represents a novel addition to the growing class of imidazole-containing natural products. This guide has provided a comprehensive summary of its discovery, the detailed protocols for its isolation from Nocardiopsis sp. CNQ115, and its structural characterization. The presented data and workflows offer a valuable resource for researchers interested in the further study and potential development of this marine-derived alkaloid. Future investigations are warranted to explore its full therapeutic potential and unravel its mechanism of action.

References

The Architecture of an Unusual Alkaloid: A Technical Guide to the Biosynthesis of Nocarimidazole A in Marine Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocarimidazole A, a 4-aminoimidazole alkaloid isolated from the marine actinomycete Nocardiopsis sp. CNQ115, represents a class of microbial secondary metabolites with potential pharmacological applications. Understanding its biosynthesis is crucial for bioengineering and the production of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nocarimidazole A, based on the elucidation of the biosynthetic machinery for the closely related 4-acyl-5-aminoimidazole alkaloids (AAIAs). We detail the key enzymatic steps, the genetic architecture of the responsible biosynthetic gene cluster, and the experimental methodologies employed in its characterization. This document serves as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Introduction

Marine actinomycetes are a prolific source of structurally diverse and biologically active natural products. Among these, Nocarimidazole A, first isolated from Nocardiopsis sp. (strain CNQ115) found in marine sediments, features a rare 4-aminoimidazole scaffold coupled with a conjugated carbonyl side chain. While the structure and initial biological activities of Nocarimidazoles have been described, the genetic and enzymatic basis of their formation has only recently been illuminated through studies on analogous compounds. This guide synthesizes the current understanding of the biosynthetic pathway of Nocarimidazole A, drawing heavily on the characterized biosynthesis of streptimidazoles and Nocarimidazole C from Streptomyces species.

The Nocarimidazole A Biosynthetic Gene Cluster: A Homologous Perspective

Direct genomic information for Nocardiopsis sp. CNQ115 and the specific Nocarimidazole A (nim) gene cluster is not yet publicly available. However, the identification and characterization of the biosynthetic gene cluster for streptimidazoles (smz) provides a robust model for the biosynthesis of Nocarimidazole A and other AAIAs. The smz cluster encodes the minimal enzymatic machinery required for the synthesis of the 4-acyl-5-aminoimidazole core structure.

The core set of genes essential for this process are:

-

smzB : Encodes a novel Friedel-Crafts acyltransferase (FCase), a key enzyme responsible for the C-C bond formation.

-

smzC : Encodes a hydrolase that cleaves the N-glycosidic bond of an intermediate.

-

smzE : Encodes a ligase that activates the fatty acyl group.

-

smzF : Encodes an acyl carrier protein (ACP) that shuttles the activated fatty acyl group.

It is highly probable that a homologous gene cluster, herein tentatively designated as nim, exists in Nocardiopsis sp. CNQ115 and governs the biosynthesis of Nocarimidazole A.

The Proposed Biosynthetic Pathway of Nocarimidazole A

The biosynthesis of Nocarimidazole A is proposed to proceed through a series of enzymatic reactions, starting from a primary metabolic intermediate and a fatty acid precursor. The pathway can be dissected into four key stages:

Stage 1: Precursor Provision

The imidazole ring of Nocarimidazole A is derived from 5-aminoimidazole ribonucleotide (AIR) , an intermediate in the de novo purine biosynthesis pathway. The fatty acyl side chain is derived from fatty acid metabolism.

Stage 2: Acyl Chain Activation and Transfer

The biosynthesis is initiated by the activation of a specific fatty acyl-CoA to a fatty acyl-AMP by the ligase, SmzE. This activated acyl group is then transferred to the acyl carrier protein, SmzF.

Stage 3: C-Acylation of AIR

The acyl-SmzF then delivers the fatty acyl chain to the novel Friedel-Crafts acyltransferase, SmzB. This enzyme catalyzes the key C-C bond-forming step: a Friedel-Crafts acylation of AIR at the C4 position of the imidazole ring, forming a 4-acyl-5-aminoimidazole ribonucleotide intermediate.

Stage 4: Hydrolysis

Finally, the hydrolase SmzC catalyzes the cleavage of the N-glycosidic bond, releasing the free base, Nocarimidazole A.

A diagrammatic representation of this proposed pathway is provided below.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nocarimidazole A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocarimidazole A is a naturally occurring 4-aminoimidazole alkaloid first isolated from the marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115)[1][2]. As a member of the growing class of alkanoylimidazole natural products, which includes related compounds such as Nocarimidazoles B, C, and D, Nocarimidazole A has garnered interest within the scientific community. These compounds are characterized by a 4-aminoimidazole ring linked to a carbonyl side chain[1][3]. This technical guide provides a comprehensive overview of the chemical structure and stereochemical aspects of Nocarimidazole A, presenting key data in a structured format and detailing the experimental protocols used for its characterization.

Chemical Structure

The chemical structure of Nocarimidazole A was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1].

Spectroscopic Data

The structural assignment of Nocarimidazole A was based on the interpretation of its 1H and 13C NMR data, in addition to 2D NMR experiments such as COSY, HSQC, and HMBC. The key quantitative NMR data are summarized in the table below.

Table 1: 1H and 13C NMR Spectroscopic Data for Nocarimidazole A

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 136.1 | 7.80, s |

| 4 | 148.4 | - |

| 5 | 114.7 | - |

| 6 | 190.9 | - |

| 7 | 39.4 | 2.84, t (7.7) |

| 8 | 29.1 | 1.68, m |

| 9 | 29.5 | 1.23, m |

| 10 | 29.3 | 1.07, m |

| 11 | 22.8 | 1.23, m |

| 12 | 31.9 | 1.23, m |

| 13 | 28.2 | 1.47, m |

| 14 | 22.8 | 0.82, d (6.6) |

| 15 | 22.8 | 0.82, d (6.6) |

| 16 | - | - |

Note: NMR data were assigned based on interpretation of 1D and 2D NMR spectra. The numbering of the carbon chain follows standard chemical nomenclature.

Stereochemistry

The alkanoyl side chain of Nocarimidazole A contains a chiral center, leading to the possibility of stereoisomers. The stereochemistry of related compounds has been investigated, providing context for Nocarimidazole A. For instance, Nocarimidazole B has been identified as the pure (S)-enantiomer, while Nocarimidazole C exists as a racemic mixture.

For Nocarimidazole A, the absolute configuration of the stereocenter at C-13 of its iso-nonanoyl side chain remains to be definitively determined. While analytical methods were applied, the results were not conclusive. Further investigation, potentially involving chiral synthesis or more advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD), would be required to unambiguously assign the absolute configuration as either (R) or (S), or to confirm if it exists as a racemic mixture. At present, no specific optical rotation value for Nocarimidazole A has been reported in the literature.

Experimental Protocols

Isolation of Nocarimidazole A

The following protocol outlines the general procedure for the isolation of Nocarimidazole A from Nocardiopsis sp. (strain CNQ115) as described in the literature.

1. Fermentation:

-

The marine-derived actinomycete Nocardiopsis sp. (strain CNQ115) is cultured in a suitable liquid medium.

-

The culture is incubated under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.

2. Extraction:

-

The whole culture broth is extracted with an organic solvent, typically ethyl acetate (EtOAc).

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Fractionation and Purification:

-

The crude extract is subjected to fractionation using a chromatographic technique, such as vacuum liquid chromatography (VLC) over silica gel.

-

Fractions are eluted with a gradient of solvents of increasing polarity.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC) or other analytical methods.

-

Final purification is achieved using reversed-phase high-performance liquid chromatography (HPLC) to yield pure Nocarimidazole A.

The workflow for the isolation and purification of Nocarimidazole A can be visualized as follows:

Structure Elucidation

The determination of the chemical structure of Nocarimidazole A involves a logical progression of analytical techniques.

Conclusion

Nocarimidazole A represents an intriguing example of a marine-derived 4-aminoimidazole alkaloid. Its chemical structure has been successfully elucidated through modern spectroscopic methods. However, the definitive assignment of its absolute stereochemistry remains an open area for future research. This technical guide provides a consolidated resource for researchers interested in the chemistry and potential applications of this and related natural products. The detailed data and protocols presented herein are intended to facilitate further investigation into the synthesis, biological activity, and therapeutic potential of Nocarimidazole A.

References

- 1. researchgate.net [researchgate.net]

- 2. Marine Rare Actinomycetes: A Promising Source of Structurally Diverse and Unique Novel Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Nocarimidazole A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols used for the characterization of Nocarimidazole A, a 4-aminoimidazole alkaloid. The information presented here is compiled from the primary literature describing its isolation and structural elucidation, offering a core resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Nocarimidazole A is a microbial secondary metabolite first isolated from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115)[1]. It belongs to a rare class of natural products characterized by a 4-aminoimidazole ring linked to an alkanoyl side chain[1][2]. The structural elucidation of Nocarimidazole A was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[1]. This guide summarizes the key spectroscopic data and methodologies crucial for its identification and characterization.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was pivotal in determining the molecular formula of Nocarimidazole A.

Table 1: High-Resolution Mass Spectrometry Data for Nocarimidazole A

| Parameter | Observed Value | Calculated Value |

| Molecular Formula | C₁₃H₂₃N₃O | |

| Ion | [M+H]⁺ | |

| m/z | 238.1918 | 238.1919 |

Data sourced from Leutou et al., 2015[1].

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The planar structure of Nocarimidazole A was determined by comprehensive NMR analysis. The ¹H and ¹³C NMR chemical shifts, recorded in CDCl₃ at 500 MHz and 125 MHz respectively, are detailed below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nocarimidazole A (in CDCl₃)

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |

| 2 | 134.7, CH | 7.42, s |

| 4 | 114.7, C | |

| 5 | 145.0, C | |

| 6 | 190.9, C | |

| 7 | 42.1, CH₂ | 2.76, t (7.5) |

| 8 | 24.5, CH₂ | 1.61, m |

| 9 | 32.0, CH₂ | 1.26, m |

| 10 | 29.5, CH₂ | 1.26, m |

| 11 | 29.2, CH₂ | 1.26, m |

| 12 | 22.8, CH₂ | 1.26, m |

| 13 | 14.2, CH₃ | 0.88, t (7.0) |

Data sourced from Leutou et al., 2015.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Nocarimidazole A.

General Experimental Procedures

NMR spectra were acquired on a Varian Inova spectrometer, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The residual solvent signals of CDCl₃ (δH 7.24 and δC 77.0) were used as internal references. High-resolution mass spectra were obtained using a JEOL JMS-AX505WA mass spectrometer.

Fermentation and Extraction

The actinomycete strain Nocardiopsis sp. (CNQ115) was cultured in a seawater-based medium at 27 °C with shaking at 200 rpm. After a 7-day incubation period, the culture broth was extracted with ethyl acetate (EtOAc). The organic extract was then evaporated to dryness to yield the crude extract for further purification.

Isolation of Nocarimidazole A

The crude extract was subjected to chromatographic separation. The final purification of Nocarimidazole A was achieved using reversed-phase high-performance liquid chromatography (HPLC) on a Phenomenex Luna C18 column (250 × 10.0 mm, 5 μm). The separation was performed using an isocratic solvent system of 45% acetonitrile (CH₃CN) in H₂O to afford pure Nocarimidazole A.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Nocarimidazole A.

Caption: Workflow for the isolation and structural characterization of Nocarimidazole A.

References

Nocarimidazole A: Unraveling the Putative Mechanism of Action of a Marine-Derived Alkaloid

A Technical Overview for the Scientific Community

Introduction

Nocarimidazole A is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete of the genus Nocardiopsis. As a member of the growing class of imidazole-containing natural products, Nocarimidazole A has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of Nocarimidazole A's putative mechanism of action, drawing from available data on its biological effects and the broader context of related imidazole compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel marine natural products.

Chemical Structure and Isolation

Nocarimidazoles A and B were first identified and isolated from the chemical investigation of a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115), found in marine sediments off the coast of Southern California.[1] The structures of these compounds, characterized by a 4-aminoimidazole ring linked to a conjugated carbonyl side chain, were determined through NMR spectroscopy and methylation experiments.[1] This structural motif is relatively rare among microbial secondary metabolites, highlighting the novelty of the nocarimidazole family.[1]

Putative Mechanism of Action: A Knowledge Gap

Extensive literature searches reveal a significant gap in the understanding of the specific mechanism of action of Nocarimidazole A. To date, no dedicated studies have been published that elucidate its molecular targets, the signaling pathways it may modulate, or the precise biochemical interactions that lead to its observed biological effects.

Initial considerations might draw parallels to the well-studied nitroimidazole class of compounds, which typically exert their effects through reductive activation to form reactive radical species that can damage DNA and other macromolecules.[2][3] However, Nocarimidazole A is a 4-aminoimidazole and lacks the critical nitro group, rendering this mechanism unlikely.

The broader family of imidazole-containing compounds exhibits a wide array of biological activities, acting through diverse mechanisms. These include, but are not limited to, the inhibition of tubulin polymerization, modulation of kinase activity, and interference with DNA synthesis. While it is plausible that Nocarimidazole A could operate through one of these or other mechanisms, there is currently no direct experimental evidence to support any specific hypothesis. Further research, including target identification studies, is imperative to unravel its mode of action.

Biological Activities of Nocarimidazoles

While the specific mechanism of Nocarimidazole A remains elusive, preliminary studies have demonstrated its biological activity, primarily in the realms of antimicrobial and cytotoxic effects.

Antimicrobial Activity

Nocarimidazoles, as a class, have shown moderate antimicrobial activity. Specifically, Nocarimidazoles C and D, close structural analogs of Nocarimidazole A, were found to be active against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) in the range of 6.25–25 μg/mL.

Table 1: Antimicrobial Activity of Nocarimidazoles C and D

| Microorganism | MIC (μg/mL) |

| Gram-positive bacteria | 6.25–25 |

| Fungi | 6.25–25 |

Data extracted from studies on Nocarimidazoles C and D, as specific data for Nocarimidazole A was not available.

Cytotoxic Activity

The cytotoxicity of nocarimidazoles has also been evaluated. In a study on Nocarimidazoles C and D, cytotoxicity was examined against P388 murine leukemia cells. While the specific IC50 values were not detailed in the available abstracts, the investigation into their cytotoxicity suggests a potential for anti-cancer applications. However, dedicated studies on the effect of Nocarimidazole A on various cancer cell lines are lacking.

Experimental Protocols: A General Framework

Given the absence of specific mechanistic studies on Nocarimidazole A, this section outlines a generalized experimental workflow for the isolation and initial biological screening of novel natural products, based on the methodologies described in the isolation of nocarimidazoles.

Isolation and Purification of Nocarimidazoles

-

Fermentation: The Nocardiopsis sp. strain is cultured in a suitable broth medium to encourage the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to separate and purify the individual compounds.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound (e.g., Nocarimidazole A) is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations: Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and initial characterization of bioactive natural products like Nocarimidazole A.

References

- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Product Potential of the Genus Nocardiopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines [mdpi.com]

The Biological Activity Spectrum of Nocarimidazole A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocarimidazole A, a member of the alkanoylimidazole class of natural products, has demonstrated notable biological activity, primarily as an antimicrobial agent. This technical guide provides a comprehensive overview of the known biological activities of Nocarimidazole A, including quantitative data, detailed experimental protocols for its evaluation, and a proposed, hypothetical mechanism of action to stimulate further research. The information is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are interested in the therapeutic potential of this marine-derived compound.

Introduction

Nocarimidazole A is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1] Structurally, it possesses a 4-aminoimidazole ring conjugated to a carbonyl side chain, a feature that is relatively rare among microbial secondary metabolites.[1] Subsequent studies have led to the isolation of related compounds, such as Nocarimidazoles B, C, and D, from marine actinomycetes like Kocuria sp.[2][3] The primary biological activity reported for Nocarimidazole A and its analogs is their antimicrobial effect against a range of Gram-positive bacteria and fungi.[2] This guide synthesizes the available data on Nocarimidazole A's bioactivity, presents relevant experimental methodologies, and explores potential avenues for future investigation into its mechanism of action.

Quantitative Biological Activity Data

The antimicrobial activity of Nocarimidazole A has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values for Nocarimidazole A and its related compounds against various microbial strains.

| Compound | Test Organism | Type | MIC (µg/mL) | Reference |

| Nocarimidazole A | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole A | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole A | Escherichia coli | Gram-negative bacterium | Inactive | |

| Nocarimidazole A | Rhizobium radiobacter | Gram-negative bacterium | Inactive | |

| Nocarimidazole A | Candida albicans | Yeast | 6.25-25 | |

| Nocarimidazole A | Glomerella cingulata | Fungus | 6.25-25 | |

| Nocarimidazole A | Trichophyton rubrum | Fungus | 6.25-25 | |

| Nocarimidazole B | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole B | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole B | Candida albicans | Yeast | 6.25-25 | |

| Nocarimidazole B | Glomerella cingulata | Fungus | 6.25-25 | |

| Nocarimidazole B | Trichophyton rubrum | Fungus | 6.25-25 | |

| Nocarimidazole C | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole C | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole C | Candida albicans | Yeast | 6.25-25 | |

| Nocarimidazole C | Glomerella cingulata | Fungus | 6.25-25 | |

| Nocarimidazole C | Trichophyton rubrum | Fungus | 6.25-25 | |

| Nocarimidazole D | Kocuria rhizophila | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole D | Staphylococcus aureus | Gram-positive bacterium | 6.25-12.5 | |

| Nocarimidazole D | Candida albicans | Yeast | 6.25-25 | |

| Nocarimidazole D | Glomerella cingulata | Fungus | 6.25-25 | |

| Nocarimidazole D | Trichophyton rubrum | Fungus | 6.25-25 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nocarimidazole A stock solution (dissolved in a suitable solvent like DMSO)

-

Microbial inoculum, adjusted to a 0.5 McFarland standard

-

Resazurin solution (as a viability indicator, optional)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the Nocarimidazole A stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the compound.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.

-

Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Nocarimidazole A that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring absorbance with a microplate reader. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

References

- 1. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocarimidazole A: A Novel 4-Aminoimidazole Alkaloid with Antimicrobial Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Nocarimidazole A is a novel, naturally occurring 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1]. This compound, along with its congener Nocarimidazole B, possesses a unique chemical structure featuring a 4-aminoimidazole ring linked to a conjugated carbonyl side chain, a rare motif among microbial secondary metabolites[1]. Subsequent research has also led to the isolation of Nocarimidazole A from a coral-derived actinomycete, Kocuria sp.[2]. Exhibiting notable antimicrobial activity, particularly against Gram-positive bacteria and fungi, Nocarimidazole A has emerged as a promising candidate for further investigation in the development of new anti-infective agents. This technical guide provides a comprehensive overview of Nocarimidazole A, including its discovery, chemical properties, biological activity, and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Nocarimidazole A is characterized by a core 4-aminoimidazole ring substituted with an alkanoyl side chain. The chemical structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry[1].

Table 1: Physicochemical Properties of Nocarimidazole A

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃N₃O | [1] |

| Appearance | White, amorphous solid | |

| UV (MeOH) λmax (log ε) | 246 (1.83), 290 (2.34) nm |

Biological Activity

Nocarimidazole A has demonstrated significant antimicrobial activity against a range of microorganisms. Its efficacy is particularly pronounced against Gram-positive bacteria and various fungal strains. The minimum inhibitory concentration (MIC) values from antimicrobial assays are summarized below.

Table 2: Antimicrobial Activity of Nocarimidazole A (MIC in μg/mL)

| Test Organism | Nocarimidazole A | Nocarimidazole B | Nocarimidazole C | Nocarimidazole D |

| Gram-positive Bacteria | ||||

| Kocuria rhizophila | 12.5 | 12.5 | 12.5 | 6.25 |

| Staphylococcus aureus | 12.5 | 12.5 | 12.5 | 6.25 |

| Gram-negative Bacteria | ||||

| Escherichia coli | >50 | >50 | >50 | >50 |

| Rhizobium radiobacter | >50 | >50 | >50 | >50 |

| Yeast | ||||

| Candida albicans | 12.5 | 25 | 12.5 | 6.25 |

| Fungi | ||||

| Glomerella cingulata | 12.5 | 25 | 12.5 | 6.25 |

| Trichophyton rubrum | 12.5 | 12.5 | 6.25 | 6.25 |

Data sourced from.

Mechanism of Action

The precise mechanism of action for Nocarimidazole A has not yet been fully elucidated. However, the imidazole core is a common feature in many bioactive compounds with diverse mechanisms. For instance, nitroimidazoles, a class of synthetic antibiotics, are known to function as prodrugs that, upon reduction of the nitro group within anaerobic microbes, generate reactive nitrogen species that damage DNA and other macromolecules. While Nocarimidazole A is not a nitroimidazole, its 4-aminoimidazole scaffold may interact with various cellular targets. Further research, including target identification and pathway analysis, is required to delineate the specific molecular mechanisms underlying its antimicrobial effects.

Experimental Protocols

Isolation and Purification of Nocarimidazole A from Kocuria sp.

The following protocol details the fermentation, extraction, and purification of Nocarimidazole A from the coral-derived actinomycete Kocuria sp. T35-5.

1. Fermentation:

-

A seed culture of Kocuria sp. T35-5 is prepared by inoculating a suitable medium and incubating at 30°C on a rotary shaker at 200 rpm for two days.

-

The seed culture is then used to inoculate a larger production medium (A11M seawater medium) and incubated for five days at 30°C.

2. Extraction:

-

The culture broth is extracted with an equal volume of 1-butanol.

-

The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous layers.

-

The organic layer, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography using a step gradient of chloroform and methanol to fractionate the components.

-

Fractions containing Nocarimidazole A are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

-

Final purification is achieved by preparative reversed-phase HPLC (Cosmosil AR-II column) with an isocratic elution of acetonitrile and 0.1% formic acid in water to yield pure Nocarimidazole A.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Nocarimidazole A is typically determined using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates.

-

A suspension of the microorganism is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard.

2. Assay Procedure:

-

The test compound (Nocarimidazole A) is serially diluted in the appropriate broth in a 96-well microtiter plate.

-

The standardized inoculum is added to each well.

-

The plates are incubated at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow for the discovery and characterization of Nocarimidazole A.

Caption: Workflow for the discovery, isolation, and characterization of Nocarimidazole A.

Conclusion

Nocarimidazole A represents a novel addition to the family of 4-aminoimidazole alkaloids with demonstrated antimicrobial properties. Its unique structure and biological activity make it a compelling subject for further research in the quest for new therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to further investigate its potential. Future studies should focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy and safety in preclinical models. These efforts will be crucial in determining the potential of Nocarimidazole A as a lead compound in drug development programs.

References

- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1 J C,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocarimidazole A: A Technical Guide to its Natural Origin and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocarimidazole A, a member of the 4-aminoimidazole alkaloid class of natural products, has emerged as a molecule of interest due to its antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of Nocarimidazole A, focusing on its natural origin, biosynthesis, and ecological role. Quantitative data on its biological activity are presented, along with detailed experimental protocols for its study. Furthermore, this guide includes visualizations of the biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Origin and Producers

Nocarimidazole A is a secondary metabolite produced by marine actinomycetes. To date, its production has been identified in two distinct genera:

-

Nocardiopsis sp.: The initial discovery of Nocarimidazole A was from a marine-derived actinomycete, identified as Nocardiopsis sp. (strain CNQ115), isolated from marine sediments off the coast of Southern California.[1][2][3][4] This genus is known for its ecological versatility and its capacity to produce a wide array of bioactive compounds, including antimicrobial and anticancer agents.[5] The production of such metabolites is considered an adaptation to survive in diverse and often competitive environments.

-

Kocuria sp.: Nocarimidazole A has also been isolated from a coral-derived actinomycete of the genus Kocuria. Members of this genus are found in various environmental niches and are increasingly recognized as producers of bioactive secondary metabolites. Their role as endophytes in marine organisms suggests a symbiotic relationship where the production of compounds like Nocarimidazole A may contribute to the host's defense.

Biosynthesis of Nocarimidazole A

The biosynthesis of 4-acyl-5-aminoimidazole alkaloids (AAIAs), the class of compounds to which Nocarimidazole A belongs, has been recently elucidated. The process involves a dedicated gene cluster (smz) and a novel enzymatic cascade.

A key step in the biosynthesis is a Friedel-Crafts acylation reaction catalyzed by a novel acyltransferase, SmzB. This enzyme facilitates the C-C bond formation between a fatty acyl group and 5-aminoimidazole ribonucleotide (AIR), a precursor in purine biosynthesis. The pathway proceeds as follows:

-

Fatty Acid Activation: A ligase, SmzE, activates a fatty acyl group which is then transferred to an acyl carrier protein (ACP), holo-SmzF.

-

Acyl Group Transfer: The acyl group is transferred to a key cysteine residue (Cys49) on the Friedel-Crafts acyltransferase, SmzB.

-

Friedel-Crafts Acylation: SmzB catalyzes the acylation of 5-aminoimidazole ribonucleotide (AIR) with the activated acyl group, forming the core structure of the AAIAnucleotide.

-

Hydrolysis: A hydrolase, SmzC, cleaves the N-glycosidic bond of the AAIA-nucleotide intermediate to release the final 4-acyl-5-aminoimidazole alkaloid, such as Nocarimidazole A.

Caption: Proposed biosynthetic pathway of Nocarimidazole A.

Ecological Role

The production of secondary metabolites like Nocarimidazole A by marine actinomycetes is believed to play a crucial ecological role. These compounds are often involved in chemical defense mechanisms, providing a competitive advantage to the producing organism. The ecological functions can be multifaceted:

-

Antimicrobial Activity: By inhibiting the growth of competing bacteria and fungi, Nocarimidazole A helps its producer to secure resources and occupy its ecological niche. This is particularly important in the densely populated microbial communities of marine sediments and coral ecosystems.

-

Signaling Molecules: Secondary metabolites can also act as signaling molecules, mediating interactions between different organisms in the marine environment.

-

Adaptation to Extreme Environments: The ability to produce a diverse array of bioactive compounds contributes to the survival of Nocardiopsis and Kocuria species in the challenging marine environment, which is characterized by high salinity, pressure, and competition.

Biological Activity

Nocarimidazole A exhibits moderate antimicrobial activity against a range of Gram-positive bacteria and fungi. The available quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.

| Test Organism | Strain | MIC (µg/mL) |

| Bacillus subtilis | ATCC 6633 | 64 |

| Staphylococcus epidermidis | ATCC 12228 | 64 |

| Staphylococcus aureus | ATCC 6538 | >128 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 64 |

| Aspergillus fumigatus | ATCC 1022 | >128 |

Note: Data extracted from the initial discovery of Nocarimidazoles A and B.

Experimental Protocols

Isolation of Nocarimidazole A from Marine Sediment-Derived Actinomycetes

This protocol outlines a general procedure for the isolation of Nocarimidazole A from a cultured Nocardiopsis sp. strain obtained from marine sediment.

Caption: General workflow for the isolation and identification of Nocarimidazole A.

Detailed Steps:

-

Sample Collection and Strain Isolation:

-

Collect marine sediment samples from the desired location.

-

Serially dilute the sediment in sterile seawater and plate on actinomycete-selective agar media (e.g., ISP2, M1 agar) supplemented with antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to inhibit fungal and Gram-negative bacterial growth.

-

Incubate plates at an appropriate temperature (e.g., 28°C) for several weeks.

-

Isolate distinct actinomycete colonies based on morphology and purify by re-streaking.

-

Identify the isolates using 16S rRNA gene sequencing.

-

-

Fermentation:

-

Inoculate a seed culture of the Nocardiopsis sp. strain in a suitable liquid medium (e.g., ISP2 broth).

-

Incubate with shaking until sufficient growth is achieved.

-

Use the seed culture to inoculate large-scale fermentation cultures.

-

Incubate the production cultures under optimized conditions (e.g., temperature, shaking speed, duration) to maximize the production of Nocarimidazole A.

-

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an appropriate organic solvent, such as ethyl acetate.

-

Extract the mycelial biomass separately with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to obtain fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing Nocarimidazole A and subject them to further purification by semi-preparative or preparative HPLC to obtain the pure compound.

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Nocarimidazole A against bacteria and fungi using the broth microdilution method.

Materials:

-

Nocarimidazole A stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test organism cultures

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (broth medium with DMSO)

Procedure:

-

Inoculum Preparation:

-

Grow the test organisms to the mid-logarithmic phase in the appropriate broth.

-

Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Plate Preparation:

-

Dispense 50 µL of sterile broth into all wells of the 96-well plate.

-

Add 50 µL of the Nocarimidazole A stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

Prepare a positive control row with a standard antibiotic and a negative control row with the solvent (DMSO) at the same concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well containing only broth and inoculum.

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Nocarimidazole A that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

-

Conclusion and Future Perspectives

Nocarimidazole A represents a promising scaffold for the development of new antimicrobial agents. Its natural origin from marine actinomycetes underscores the vast and underexplored chemical diversity of the marine microbiome. Further research is warranted in several areas:

-

Biosynthetic Engineering: With the elucidation of the biosynthetic gene cluster, there is an opportunity to use synthetic biology approaches to generate novel analogs of Nocarimidazole A with improved potency and a broader spectrum of activity.

-

Mechanism of Action Studies: A detailed understanding of the molecular target and mechanism of action of Nocarimidazole A will be crucial for its development as a therapeutic agent.

-

Ecological Studies: Further investigations into the chemical ecology of Nocardiopsis and Kocuria will provide deeper insights into the role of Nocarimidazole A and other secondary metabolites in microbial communities.

This technical guide provides a solid foundation for researchers interested in exploring the fascinating biology and chemistry of Nocarimidazole A. The provided data and protocols are intended to facilitate further investigation into this intriguing natural product and its potential applications.

References

- 1. Natural Product Potential of the Genus Nocardiopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nocarimidazoles A and B from a Marine-Derived Actinomycete of the Genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nocardiopsis species: Incidence, ecological roles and adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocarimidazole A: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Nocarimidazole A, a member of the rare 4-aminoimidazole alkaloid class of natural products, has garnered interest for its unique structural features and biological activity. This technical guide provides a detailed overview of the known physicochemical properties and an analysis of the potential stability of Nocarimidazole A, based on available literature. This document is intended to serve as a valuable resource for researchers engaged in the study, synthesis, and development of this and related compounds.

Physicochemical Properties

Nocarimidazole A was first isolated from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115), collected from marine sediments off the coast of Southern California. It is characterized as an amorphous, white solid.[1] The fundamental physicochemical properties of Nocarimidazole A are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H23N3O | [1] |

| Molecular Weight | 249.35 g/mol | Calculated |

| Appearance | Amorphous, white solid | [1] |

| UV (MeOH) λmax (log ε) | 200 (2.16), 246 (1.83), 290 (2.34) nm | [1] |

| IR (neat) νmax | 3054, 2928, 2360, 1678, 1640, 1384, 1265, 1201, 1140, 839, 749 cm-1 | [1] |

| HRESIMS [M+H]+ | m/z 238.1919 (calcd for C14H24N3O, 238.1919) |

Table 1: Physicochemical Properties of Nocarimidazole A

The following table details the 1H and 13C NMR spectroscopic data for Nocarimidazole A, which were instrumental in its structure elucidation.

| Position | 13C (CD3OD) | 1H (CD3OD, J in Hz) |

| 2 | 132.0, CH | 7.42, s |

| 4 | 145.0, C | |

| 5 | 110.0, C | |

| 6 | 190.9, C | |

| 7 | 39.0, CH2 | 2.58, t (7.5) |

| 8 | 26.0, CH2 | 1.55, m |

| 9 | 30.5, CH2 | 1.26, m |

| 10 | 30.5, CH2 | 1.26, m |

| 11 | 30.5, CH2 | 1.26, m |

| 12 | 37.5, CH | 1.47, m |

| 13 | 20.0, CH3 | 0.82, d (6.5) |

| 14 | 20.0, CH3 | 0.82, d (6.5) |

Table 2: 1H and 13C NMR Data for Nocarimidazole A in CD3OD

Stability Profile

Currently, there is a lack of published empirical data specifically detailing the stability of Nocarimidazole A under various stress conditions. However, based on the known reactivity of imidazole-containing compounds and general principles of drug degradation, a number of potential instability pathways can be postulated. Forced degradation studies on other imidazole-containing pharmaceuticals, such as daclatasvir, have shown susceptibility to hydrolysis and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The amide-like linkage within the imidazole ring and the conjugated carbonyl side chain may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The electron-rich imidazole ring is a potential site for oxidation, which can be mediated by atmospheric oxygen, peroxides, or light.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.

A proposed workflow for a comprehensive stability study of Nocarimidazole A is outlined below.

Experimental Protocols

The following are detailed experimental protocols based on the methods reported for the isolation and characterization of Nocarimidazole A and related compounds.

Isolation and Purification of Nocarimidazole A

This protocol is adapted from the reported isolation of Nocarimidazole A from Nocardiopsis sp.

-

Fermentation: The actinomycete strain is cultured in a suitable liquid medium (e.g., marine broth) at 27 °C with shaking at 200 rpm for 7 days.

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate (EtOAc). The organic layer is collected and evaporated to dryness under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

Step 1: Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column, eluting with a step gradient of increasing polarity (e.g., hexanes to EtOAc to methanol). Fractions are collected and analyzed by TLC.

-

Step 2: High-Performance Liquid Chromatography (HPLC): Fractions containing Nocarimidazole A are further purified by reversed-phase HPLC.

-

Column: Phenomenex Luna C18 (250 x 10.0 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 45% acetonitrile).

-

Detection: UV at 210, 254, and 290 nm.

-

Flow Rate: 2.0 mL/min.

-

-

Fractions corresponding to the peak of Nocarimidazole A are collected and the solvent is evaporated to yield the pure compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of pure Nocarimidazole A in 0.5 mL of deuterated methanol (CD3OD).

-

1H NMR: Acquire a 1H NMR spectrum on a 500 MHz or higher field spectrometer.

-

13C NMR: Acquire a 13C NMR spectrum on the same instrument.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Nocarimidazole A (e.g., 10 µg/mL) in methanol.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Proposed Stability Indicating HPLC Method

This hypothetical method is designed for monitoring the stability of Nocarimidazole A.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 290 nm.

-

-

Sample Preparation for Stability Studies:

-

Prepare a stock solution of Nocarimidazole A in methanol (e.g., 1 mg/mL).

-

For each stress condition (acidic, basic, oxidative, thermal, photolytic), dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

-

At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the initial mobile phase composition to a suitable concentration for HPLC analysis.

-

Antimicrobial Mechanism of Action (Hypothetical)

While the specific molecular targets of Nocarimidazole A have not been elucidated, many alkaloids and imidazole-containing compounds exert their antimicrobial effects through the disruption of cell membrane integrity. A plausible mechanism of action could involve the insertion of the lipophilic side chain into the bacterial cell membrane, leading to pore formation, loss of membrane potential, and ultimately cell death.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of Nocarimidazole A.

Conclusion

Nocarimidazole A presents an intriguing scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its physicochemical properties based on its initial isolation and characterization. The lack of stability data highlights a critical area for future research, which will be essential for any potential development of this compound. The proposed experimental protocols and hypothetical mechanism of action are intended to guide these future studies. Further research is warranted to fully elucidate the stability profile and the precise molecular mechanisms underlying the biological activity of Nocarimidazole A.

References

Nocarimidazole A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocarimidazole A is a novel 4-aminoimidazole alkaloid that has been isolated from a marine-derived actinomycete of the genus Nocardiopsis.[1][2] This discovery has opened avenues for exploring its potential as a therapeutic agent. This document provides a comprehensive overview of the current understanding of Nocarimidazole A, focusing on its therapeutic possibilities, particularly its antimicrobial properties. While research is in its nascent stages, the unique chemical structure of Nocarimidazole A, characterized by a 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, distinguishes it from many microbial secondary metabolites and warrants further investigation.[1][2]

Quantitative Data

The primary therapeutic potential of Nocarimidazole A identified to date lies in its antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of Nocarimidazole A against a panel of pathogenic bacteria.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Klebsiella pneumoniae | 64 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 64 |

| Staphylococcus epidermidis | 64 |

| Bacillus subtilis | 64 |

Data sourced from Montaño-Lopéz et al., 2023.[1]

Experimental Protocols

The antimicrobial activity of Nocarimidazole A was determined using a standardized microbroth dilution method.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Nocarimidazole A Dilutions: A stock solution of Nocarimidazole A is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired final concentrations for testing.

-

Inoculation and Incubation: Each well containing the diluted Nocarimidazole A is inoculated with the prepared bacterial suspension. Control wells, including a growth control (broth and inoculum without the compound) and a sterility control (broth only), are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Nocarimidazole A that completely inhibits visible growth of the bacteria.

Mechanism of Action (Hypothesized)

The precise mechanism of action for Nocarimidazole A has not yet been elucidated. However, based on the general mechanisms of other imidazole-containing antimicrobial agents, a potential mode of action can be hypothesized. Many imidazole derivatives are known to interfere with microbial DNA synthesis or disrupt the cell membrane.

The proposed pathway below illustrates a hypothetical mechanism where Nocarimidazole A, after entering the bacterial cell, is reductively activated. This activation could lead to the generation of reactive radical species that subsequently damage DNA, leading to inhibition of replication and ultimately cell death.

Caption: Hypothesized mechanism of action for Nocarimidazole A.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and initial biological screening of Nocarimidazole A.

Caption: General experimental workflow for Nocarimidazole A.

Future Directions

The initial findings on the antimicrobial activity of Nocarimidazole A are promising but represent only the first step in evaluating its full therapeutic potential. Future research should focus on several key areas:

-

Broad-Spectrum Activity: Testing against a wider range of microorganisms, including multidrug-resistant strains and fungi, is crucial.

-

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action will be vital for further development and for understanding potential resistance mechanisms.

-

Cytotoxicity and Preclinical Studies: In vitro cytotoxicity assays against mammalian cell lines and subsequent in vivo studies in animal models are necessary to assess the safety and efficacy profile of Nocarimidazole A.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of Nocarimidazole A could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

Conclusion

Nocarimidazole A is a novel marine-derived natural product with demonstrated in vitro antimicrobial activity. While the current data is limited, it provides a strong foundation for further investigation into its therapeutic potential. The unique chemical scaffold of Nocarimidazole A makes it an intriguing candidate for development as a new antimicrobial agent. Comprehensive studies into its mechanism of action, safety, and efficacy are warranted to fully realize its clinical possibilities.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Nocarimidazole A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nocarimidazole A is a member of the alkanoylimidazole class of natural products, which have garnered interest for their biological activities.[1] First isolated from a marine-derived actinomycete of the genus Nocardiopsis, Nocarimidazole A and its analogues have since been identified in other actinomycetes, such as Kocuria sp.[1][2] This document provides a detailed protocol for the isolation and purification of Nocarimidazole A, compiling methodologies from published research. The protocol covers fermentation of the producing microorganism, extraction of the crude metabolites, and subsequent chromatographic purification steps.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Nocarimidazole A

| Property | Value | Reference |

| Molecular Formula | C14H25N3O | [2] |

| HRESIMS [M+H]+ | m/z 252.2076 (calcd for C14H26N3O, 252.2070) | [2] |

| Appearance | Amorphous, white solid | |

| UV (MeOH) λmax (log ε) | 210 (3.80), 296 (4.01) nm | |

| IR (neat) νmax | 3300, 2925, 1680, 1635, 1580, 1450 cm-1 |

Note: Detailed 1H and 13C NMR data can be found in the cited literature.

Experimental Protocols

This protocol synthesizes methods from the isolation of Nocarimidazole A from two different marine-derived actinomycete strains, Nocardiopsis sp. (strain CNQ115) and Kocuria sp. (strain T35-5).

1. Fermentation of the Producing Microorganism

Two different strains have been reported to produce Nocarimidazole A. The fermentation protocol for each is detailed below.

Protocol 1A: Fermentation of Nocardiopsis sp. (strain CNQ115)

-

Strain Maintenance: The strain CNQ115 is maintained on agar slants.

-

Culture Medium: A liquid medium is prepared containing the following per liter:

-

Soluble starch: 10 g

-

Yeast extract: 2 g

-

Peptone: 4 g

-

CaCO3: 10 g

-

KBr: 20 g

-

Fe2(SO4)3·4H2O: 8 g

-

Dissolved in 750 mL of natural seawater and 250 mL of distilled water.

-

-

Fermentation Conditions:

-

Inoculate eight 2.5 L Ultra Yield flasks, each containing 1 L of the culture medium, with the Nocardiopsis sp. strain.

-

Incubate the flasks at 25 °C with shaking at 150 rpm for 7 days.

-

Protocol 1B: Fermentation of Kocuria sp. (strain T35-5)

-

Strain Maintenance: The strain T35-5 is maintained on Marine Agar 2216.

-

Seed Culture:

-

Inoculate a loopful of the strain into a 500 mL flask containing 100 mL of Marine Broth 2216.

-

Incubate at 30 °C on a rotary shaker at 200 rpm for 2 days.

-

-

Production Medium (A11M):

-

Glucose: 0.2%

-

Soluble starch: 2.5%

-

Yeast extract: 0.5%

-

Polypeptone: 0.5%

-

NZ-amine: 0.5%

-

CaCO3: 0.3%

-

Diaion HP-20: 1%

-

Dissolved in natural seawater. The pH is adjusted to 7.0 before sterilization.

-

-

Production Culture:

-

Inoculate 500 mL flasks containing 100 mL of A11M production medium with 3 mL of the seed culture.

-

Incubate the flasks at 30 °C for 5 days with rotational shaking at 200 rpm.

-

2. Extraction of Crude Metabolites

Protocol 2A: Extraction from Nocardiopsis sp. Culture

-

After 7 days of fermentation, extract the entire culture broth with an equal volume of ethyl acetate (EtOAc).

-

Evaporate the organic solvent under reduced pressure to yield the crude organic extract. From an 8 L culture, approximately 1.2 g of extract can be obtained.

Protocol 2B: Extraction from Kocuria sp. Culture

-

Following the 5-day fermentation, add 100 mL of 1-butanol to each 100 mL culture flask.

-

Shake the flasks for 1 hour to ensure thorough extraction.

-

Centrifuge the emulsified mixture at 6000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collect the organic (1-butanol) layer and evaporate the solvent to obtain the crude extract. Approximately 3.8 g of extract can be obtained from a 3 L culture.

3. Chromatographic Purification of Nocarimidazole A

The final purification of Nocarimidazole A is achieved through a series of chromatographic steps.

Protocol 3A: Purification from Nocardiopsis sp. Extract

-

Silica Gel Column Chromatography:

-

Subject the crude extract (1.2 g) to open-column chromatography on silica gel (30 g).

-

Elute with a step gradient of CH2Cl2 and MeOH.

-

The fraction eluted with CH2Cl2/MeOH (10:1) contains a mixture of metabolites including Nocarimidazole A.

-

-

Reversed-Phase HPLC:

-

Further purify the target fraction using a reversed-phase HPLC column (Phenomenex Luna C18(2), 250 mm × 10 mm, 5 μm).

-

Use an isocratic solvent system of 45% CH3CN in H2O.

-

This step should yield pure Nocarimidazole A (18.0 mg).

-

Protocol 3B: Purification from Kocuria sp. Extract

-

Silica Gel Column Chromatography:

-

Chromatograph the crude extract (3.8 g) over a silica gel column using a mixture of CHCl3 and MeOH as the eluent.

-

-

Preparative HPLC:

-

Achieve final purification by preparative HPLC using a Cosmosil AR-II column (10 × 250 mm).

-

Employ an isocratic elution with MeCN/0.1% HCO2H (42:58) at a flow rate of 4 mL/min.

-

Monitor the elution at a UV detection wavelength of 254 nm.

-

Nocarimidazole A elutes at a retention time of approximately 13.5 minutes, yielding 3.8 mg.

-

Visualizations

Caption: Workflow for the isolation and purification of Nocarimidazole A.

This protocol provides a comprehensive guide for the isolation and purification of Nocarimidazole A for research and drug development purposes. Adherence to these methodologies should facilitate the successful procurement of this promising natural product.

References

- 1. Nocarimidazoles C and D, antimicrobial alkanoylimidazoles from a coral-derived actinomycete Kocuria sp.: application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles and stereochemical diversity of anteisoalkyl chains in microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

HPLC and chromatography methods for Nocarimidazole A analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocarimidazole A is an alkaloid belonging to the 4-aminoimidazole class, isolated from marine-derived actinomycetes. As a novel natural product with potential biological activities, robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This application note provides a detailed protocol for the analysis of Nocarimidazole A using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of a specific validated method for Nocarimidazole A, this protocol has been developed based on established methods for structurally similar imidazole alkaloids and microbial metabolites.

Principle

The method described is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Nocarimidazole A, being a moderately polar compound, is retained on the column and then eluted by a gradient of organic solvent. Detection is achieved by measuring the absorbance of the compound in the UV region, which is possible due to the presence of a conjugated carbonyl system in its structure.

Experimental Protocols

Sample Preparation from Microbial Culture

A critical step in the analysis of microbial metabolites is the efficient extraction of the target analyte from the complex culture broth.

Protocol:

-

Quenching: To halt metabolic activity, rapidly mix the bacterial culture with cold methanol (-40°C or below) in a 1:1 ratio.

-

Cell Lysis & Extraction:

-

Centrifuge the quenched culture at 4°C to pellet the cells.

-

Discard the supernatant.

-

Resuspend the cell pellet in a suitable organic solvent (e.g., methanol or a mixture of methanol and ethyl acetate).

-

Lyse the cells using sonication or homogenization.

-

Centrifuge to pellet cell debris.

-

-

Solvent Evaporation:

-

Collect the supernatant containing the extracted metabolites.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

-

Reconstitution:

-

Reconstitute the dried extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

Vortex thoroughly to ensure complete dissolution.

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

-

HPLC Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (based on the conjugated imidazole chromophore) |

| Injection Volume | 10 µL |

Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of a purified standard of Nocarimidazole A. The conjugated system in imidazole derivatives often results in strong absorbance in the 270-300 nm range.

Data Presentation

As no specific quantitative data for a validated Nocarimidazole A assay is publicly available, the following table summarizes typical performance characteristics observed for HPLC analysis of other imidazole derivatives. These values can serve as a benchmark for the development and validation of a method for Nocarimidazole A.

| Parameter | Typical Performance for Imidazole Derivatives |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Nocarimidazole A from a microbial culture.

Caption: General workflow for HPLC analysis of Nocarimidazole A.

Method Development Logic

This diagram outlines the decision-making process for developing a suitable chromatographic method for a new compound like Nocarimidazole A.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Nocarimidazole A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocarimidazole A is a 4-aminoimidazole alkaloid first isolated from a marine-derived actinomycete, Nocardiopsis sp.[1][2]. Preliminary studies on related compounds, Nocarimidazoles C and D, have indicated moderate antimicrobial activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25–25 μg/mL[3][4]. These initial findings suggest that Nocarimidazole A may represent a promising new scaffold for antimicrobial drug development.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of Nocarimidazole A against a panel of relevant microorganisms. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results[5].